molecular formula C13H19NO B1451527 3-(2,3,5-Trimethylphenoxy)pyrrolidine CAS No. 946726-72-3

3-(2,3,5-Trimethylphenoxy)pyrrolidine

Cat. No.: B1451527
CAS No.: 946726-72-3
M. Wt: 205.3 g/mol
InChI Key: KGIUAQLBDYDCMJ-UHFFFAOYSA-N
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Description

3-(2,3,5-Trimethylphenoxy)pyrrolidine is an organic compound with the molecular formula C13H19NO It is characterized by a pyrrolidine ring substituted with a 2,3,5-trimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3,5-Trimethylphenoxy)pyrrolidine typically involves the reaction of 2,3,5-trimethylphenol with pyrrolidine under specific conditions. One common method includes:

    Starting Materials: 2,3,5-Trimethylphenol and pyrrolidine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the phenol, facilitating the nucleophilic substitution reaction.

    Procedure: The mixture is heated under reflux in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2,3,5-Trimethylphenoxy)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(2,3,5-Trimethylphenoxy)pyrrolidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,3,5-Trimethylphenoxy)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can act as a pharmacophore, interacting with biological receptors or enzymes. The trimethylphenoxy group can enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle.

    2,3,5-Trimethylphenol: A phenolic compound with similar substituents.

    3-(2,3,5-Trimethylphenoxy)pyrrolidine derivatives: Compounds with modifications on the pyrrolidine or phenoxy group.

Uniqueness

This compound is unique due to the combination of the pyrrolidine ring and the 2,3,5-trimethylphenoxy group. This structure imparts specific chemical and biological properties that are not observed in simpler analogs. The presence of multiple methyl groups on the phenoxy ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(2,3,5-trimethylphenoxy)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-9-6-10(2)11(3)13(7-9)15-12-4-5-14-8-12/h6-7,12,14H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIUAQLBDYDCMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC2CCNC2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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